2-((6-(4-Chlorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)propanamide
CAS No.:
Cat. No.: VC15815220
Molecular Formula: C27H19ClN4O3S
Molecular Weight: 515.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H19ClN4O3S |
|---|---|
| Molecular Weight | 515.0 g/mol |
| IUPAC Name | 2-[6-(4-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl-N-(3-nitrophenyl)propanamide |
| Standard InChI | InChI=1S/C27H19ClN4O3S/c1-17(26(33)30-21-8-5-9-22(14-21)32(34)35)36-27-24(16-29)23(18-6-3-2-4-7-18)15-25(31-27)19-10-12-20(28)13-11-19/h2-15,17H,1H3,(H,30,33) |
| Standard InChI Key | GWCDRBWYLYUPBG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])SC2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C#N |
Introduction
The compound 2-((6-(4-Chlorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)propanamide is a complex organic molecule belonging to the class of pyridine derivatives. It features a pyridine ring with various substituents, including a cyano group, a chlorophenyl group, and a nitrophenyl group. The presence of a thioether linkage contributes to its unique chemical properties, making it of interest in both synthetic and medicinal chemistry.
Synthesis
The synthesis of compounds similar to 2-((6-(4-Chlorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)propanamide typically involves multi-step organic reactions. These steps often require careful optimization to achieve high yields and purity. The synthesis may involve the formation of the pyridine ring, introduction of the thioether linkage, and attachment of the nitrophenyl group.
Biological Activity
Compounds with similar structures have shown potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. These activities are attributed to their ability to interact with specific biological targets such as enzymes or receptors. Detailed biochemical studies, including molecular docking and binding affinity assays, are necessary to elucidate these interactions further.
Potential Applications
Given the structural similarities with known bioactive compounds, 2-((6-(4-Chlorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)propanamide may have potential applications in medicinal chemistry. Its unique combination of functional groups could confer distinct biological activities or chemical reactivity, making it a subject of interest for further research and pharmaceutical development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume